

(α,α,α -Trifluoro-m-tolyl)acetic acid physical properties

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylacetic acid

Cat. No.: B147656

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An In-depth Technical Guide on the Physical Properties of (α,α,α -Trifluoro-m-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (α,α,α -Trifluoro-m-tolyl)acetic acid (CAS Number: 351-35-9). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support laboratory and development activities.

Core Physical and Chemical Properties

(α,α,α -Trifluoro-m-tolyl)acetic acid, also known as **3-(Trifluoromethyl)phenylacetic acid**, is a carboxylic acid derivative.^[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences its acidity and other chemical properties compared to its non-fluorinated analog, m-tolylacetic acid. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[2]

Quantitative Data Summary

The key physical properties of (α,α,α -Trifluoro-m-tolyl)acetic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	351-35-9	[1] [3] [4]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[2] [3] [4]
Molecular Weight	204.15 g/mol	[1] [3] [4]
Melting Point	76-79 °C	[1] [2]
Physical Form	Solid, White to light yellow crystalline powder	[1] [5]
Assay Purity	≥97%	[1]

Spectral Data

Spectral analysis is critical for compound identification and structural elucidation. Key spectral data for (α,α,α-Trifluoro-m-tolyl)acetic acid are available from various sources.

Spectrum Type	Description	Source(s)
¹ H NMR	Spectrum available in DMSO-d ₆ . Key shifts observed around 12.5 ppm (carboxylic acid proton), 7.6 ppm (aromatic protons), and 3.7 ppm (methylene protons).	[3]
Mass Spectrometry (MS)	GC-MS data is available for this compound.	[4]
Infrared (IR) Spectroscopy	IR spectrum data is available.	[2]
Raman Spectroscopy	Raman spectrum data is available.	[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like (α,α,α-Trifluoro-m-tolyl)acetic acid.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.[6] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6]

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated digital melting point apparatus.[8]
- **Heating:** The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (t_1) and the temperature at which it becomes completely liquid (t_2) are recorded.[8] The melting range is reported as $t_1 - t_2$.

Solubility Classification

Solubility tests provide valuable information about the functional groups and molecular structure of a compound.[9] The acidic nature of (α,α,α -Trifluoro-m-tolyl)acetic acid dictates its solubility behavior.

Methodology: Systematic Solubility Testing

- **General Procedure:** Approximately 25 mg of the solid compound is added to 0.75 mL of the solvent in a small test tube. The tube is shaken vigorously.[9] The compound is classified as "soluble" or "insoluble."
- **Solvent Sequence:** A hierarchical approach is typically used:
 - **Water:** Test solubility in water. The presence of a polar carboxylic acid group may confer some water solubility, but the larger nonpolar structure may limit it. If soluble, the pH

should be tested with litmus paper.[10]

- 5% NaOH Solution: Carboxylic acids that are insoluble in water will readily dissolve in a dilute base like 5% NaOH due to the formation of a soluble sodium carboxylate salt.[9]
- 5% NaHCO₃ Solution: A key test to distinguish between strong and weak acids. Carboxylic acids are typically strong enough to react with sodium bicarbonate, releasing CO₂ gas and dissolving.[9]
- 5% HCl Solution: As an acid, the compound is expected to be insoluble in acidic solutions. This test is primarily for identifying basic compounds like amines.[9]
- Organic Solvents (e.g., Diethyl Ether): The compound is expected to be soluble in polar organic solvents.

pKa Determination

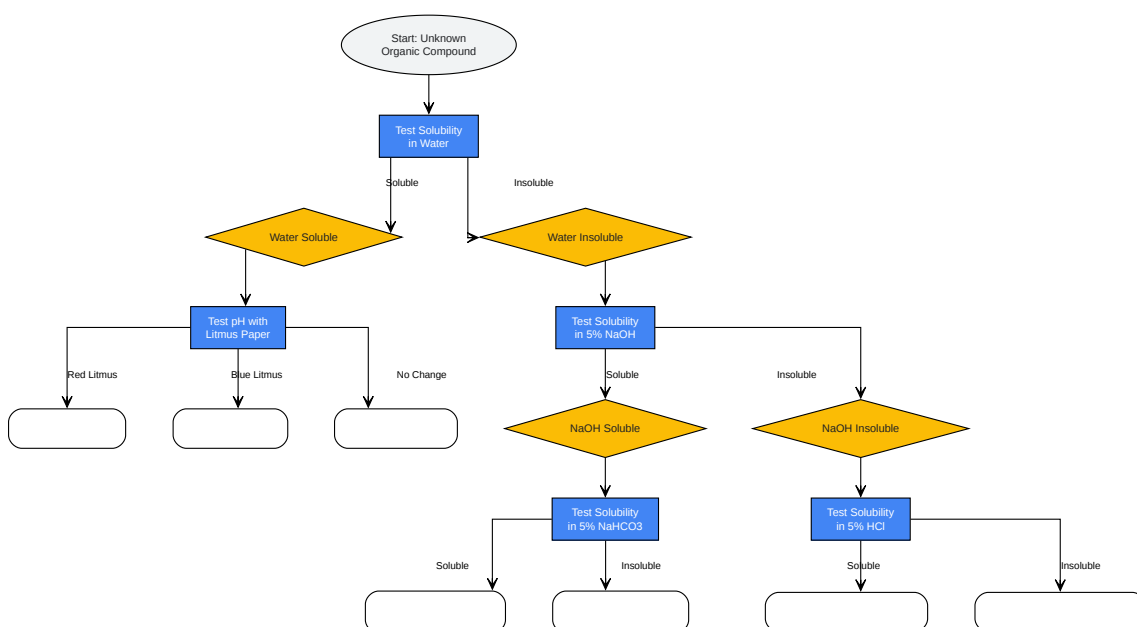
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity. The electron-withdrawing trifluoromethyl group is expected to lower the pKa of (α,α,α-Trifluoro-m-tolyl)acetic acid, making it a stronger acid than tolylacetic acid.

Methodology: Potentiometric Titration

- Sample Preparation: A precise mass of the acidic compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture if water solubility is low) to create a solution of known concentration.
- Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added incrementally to the acid solution.[11]
- pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the solubility classification of an unknown organic compound, a fundamental procedure in compound characterization.



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Caption: Workflow for solubility-based classification of an organic compound.

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